methyl 6-(2,3-dihydro-1H-indol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a methoxyphenyl-substituted pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced tetrahydropyrimidine compounds, and functionalized aromatic compounds .
Scientific Research Applications
METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
The unique combination of the indole moiety, methoxyphenyl group, and tetrahydropyrimidine ring in METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroindol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-28-16-8-5-7-15(12-16)20-19(21(26)29-2)17(23-22(27)24-20)13-25-11-10-14-6-3-4-9-18(14)25/h3-9,12,20H,10-11,13H2,1-2H3,(H2,23,24,27) |
InChI Key |
BIFMUYYAKYUTIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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